molecular formula C15H13F4N5OS B279746 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B279746
M. Wt: 387.4 g/mol
InChI Key: IBBCXGWWXQWUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. It is also thought to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it is believed to inhibit the activity of carbonic anhydrase by binding to its active site and preventing the formation of bicarbonate ions.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to exhibit significant antimicrobial and antifungal activities against a wide range of microorganisms, including bacteria and fungi. It has also been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes, such as acid-base balance, respiration, and ion transport. Furthermore, it has shown promising results as a potential anticancer agent by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potent antimicrobial and antifungal activities. This makes it an ideal candidate for studying the mechanisms of action of antimicrobial and antifungal agents. Additionally, its potent inhibitory activity against carbonic anhydrase makes it a valuable tool for studying the physiological processes involving this enzyme. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. One of the potential areas of research is its potential applications in materials science. It has been reported to exhibit promising results as a potential corrosion inhibitor for metals. Additionally, its potent inhibitory activity against carbonic anhydrase makes it a valuable tool for studying the physiological processes involving this enzyme. Furthermore, its potential applications as a herbicide and insecticide make it a promising candidate for the development of new agrochemicals.

Synthesis Methods

The synthesis of 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 3,5-bis(difluoromethyl)-1H-pyrazole-1-carboxylic acid with 3-methoxyphenylhydrazine hydrochloride in the presence of triethylamine and N,N-dimethylformamide. This is followed by the reaction of the resulting product with thiosemicarbazide in the presence of sodium ethoxide and ethanol. The final product is obtained by the reaction of the intermediate product with 1,2-dibromoethane in the presence of potassium carbonate and dimethylformamide.

Scientific Research Applications

5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antimicrobial, antifungal, and anticancer activities. In addition, it has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes. Furthermore, it has shown promising results as a potential herbicide and insecticide.

Properties

Molecular Formula

C15H13F4N5OS

Molecular Weight

387.4 g/mol

IUPAC Name

3-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-4-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13F4N5OS/c1-25-9-4-2-3-8(5-9)24-12(20-21-15(24)26)7-23-11(14(18)19)6-10(22-23)13(16)17/h2-6,13-14H,7H2,1H3,(H,21,26)

InChI Key

IBBCXGWWXQWUFB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(=NNC2=S)CN3C(=CC(=N3)C(F)F)C(F)F

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NNC2=S)CN3C(=CC(=N3)C(F)F)C(F)F

Origin of Product

United States

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